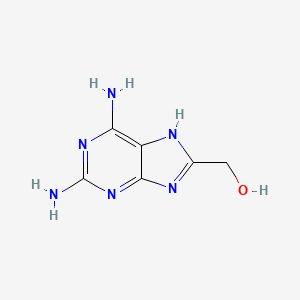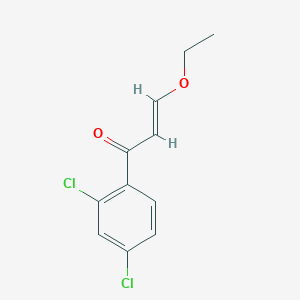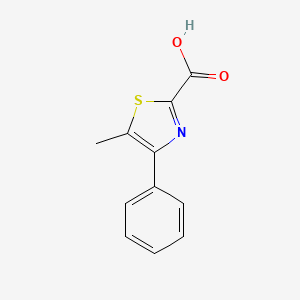
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including drugs and natural products . The thiazole ring consists of sulfur and nitrogen atoms, which contribute to its unique chemical properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol, resulting in the formation of an ester compound during the early stage of synthesis . This intermediate can then be further reacted to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions can enhance yield and reduce production costs. Specific details on industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
科学的研究の応用
5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to 5-Methyl-4-phenyl-1,3-thiazole-2-carboxylic acid include other thiazole derivatives such as:
- 2-Phenyl-5-methyl-1,3-thiazole-4-carboxylic acid
- 4-Methyl-2-(4-trifluoromethylphenyl)-1,3-thiazole-5-carboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the thiazole ring, which can influence its reactivity and biological activity. The presence of both a methyl and phenyl group on the thiazole ring can enhance its interactions with biological targets and improve its overall efficacy in various applications .
特性
分子式 |
C11H9NO2S |
|---|---|
分子量 |
219.26 g/mol |
IUPAC名 |
5-methyl-4-phenyl-1,3-thiazole-2-carboxylic acid |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(8-5-3-2-4-6-8)12-10(15-7)11(13)14/h2-6H,1H3,(H,13,14) |
InChIキー |
VUXOSYSDRKSPEA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=C(S1)C(=O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


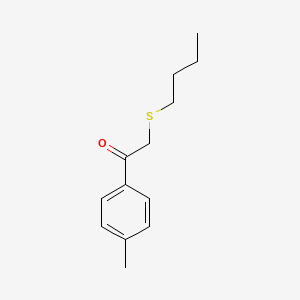
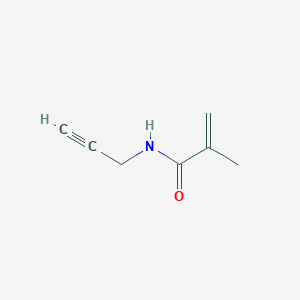
![2-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methylidene]-3-methylbutanoic acid](/img/structure/B13642356.png)
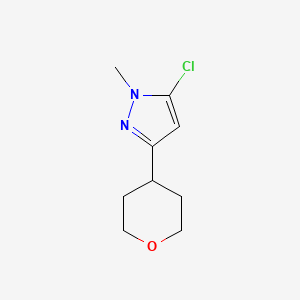
![1-[[(4-Methylphenyl)amino]carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642360.png)
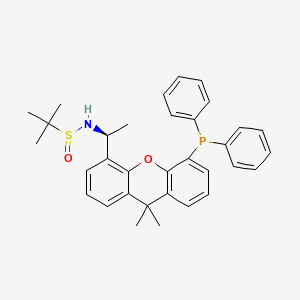
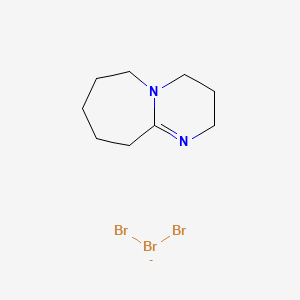
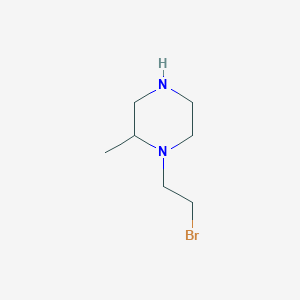
![methyl 3-[4-[[2-(2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enoate](/img/structure/B13642385.png)
![3-{3-Iodobicyclo[1.1.1]pentan-1-yl}propanenitrile](/img/structure/B13642396.png)
